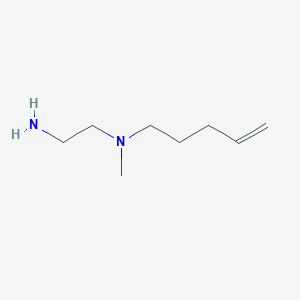
(2-Aminoethyl)(methyl)(pent-4-EN-1-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)(methyl)(pent-4-EN-1-YL)amine is an organic compound with the molecular formula C₈H₁₈N₂ It is a derivative of amines, characterized by the presence of both primary and secondary amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)(pent-4-EN-1-YL)amine typically involves the reaction of pent-4-en-1-amine with methylamine and ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and maintained for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of high-pressure reactors and automated systems to control the reaction parameters precisely. The use of continuous flow processes allows for higher yields and better control over the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(methyl)(pent-4-EN-1-YL)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions, usually under mild conditions to prevent side reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Saturated amines
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
(2-Aminoethyl)(methyl)(pent-4-EN-1-YL)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand for certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(methyl)(pent-4-EN-1-YL)amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways, leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2-Aminoethyl)(methyl)(prop-2-EN-1-YL)amine
- (2-Aminoethyl)(methyl)(but-3-EN-1-YL)amine
- (2-Aminoethyl)(methyl)(hex-5-EN-1-YL)amine
Uniqueness
(2-Aminoethyl)(methyl)(pent-4-EN-1-YL)amine is unique due to its specific structure, which allows for a balance between hydrophilic and hydrophobic properties. This makes it particularly useful in applications where solubility and reactivity need to be finely tuned. Additionally, the presence of both primary and secondary amine groups provides versatility in chemical reactions, enabling the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N'-methyl-N'-pent-4-enylethane-1,2-diamine |
InChI |
InChI=1S/C8H18N2/c1-3-4-5-7-10(2)8-6-9/h3H,1,4-9H2,2H3 |
InChI Key |
XORRCSOVOXTSJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC=C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



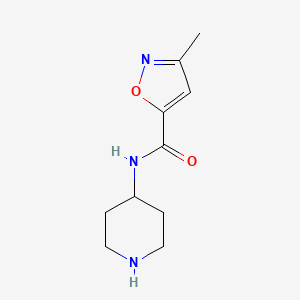
![2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol](/img/structure/B13312857.png)
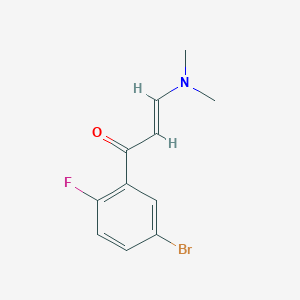

![2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13312871.png)

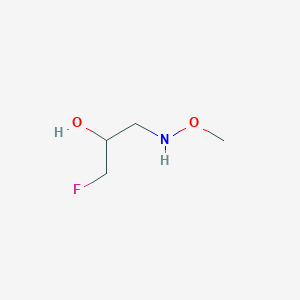
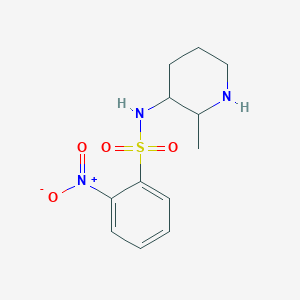
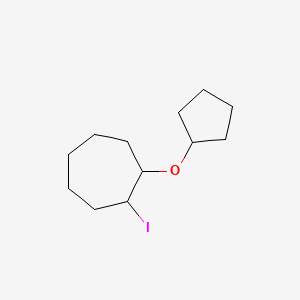



![1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13312922.png)
